molecular formula C16H23BrN2O2 B14868328 2-(2-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(2-Bromo-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14868328
M. Wt: 355.27 g/mol
InChI Key: LZBVMQGKARZCBT-UHFFFAOYSA-N
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Description

®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is an organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a bromobenzyl group attached to a piperazine ring, which is further connected to a carboxylic acid tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER typically involves the following steps:

    Piperazine Formation: The piperazine ring is synthesized through cyclization reactions involving appropriate precursors.

    Esterification: The carboxylic acid group is esterified using tert-butyl alcohol in the presence of acid catalysts like sulfuric acid or p-toluenesulfonic acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and esterification processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and stringent quality control measures ensures the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of bromobenzyl oxides.

    Reduction: Formation of de-brominated piperazine derivatives.

    Hydrolysis: Formation of piperazine carboxylic acid.

Scientific Research Applications

®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER involves its interaction with specific molecular targets. The bromobenzyl group may facilitate binding to certain enzymes or receptors, while the piperazine ring can modulate the compound’s overall activity. The exact pathways and targets depend on the specific application and require further investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(2-BROMO-BENZYL)-PIPERAZINE: Lacks the carboxylic acid tert-butyl ester group.

    2-(2-CHLORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Contains a chlorine atom instead of bromine.

    2-(2-FLUORO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER: Contains a fluorine atom instead of bromine.

Uniqueness

®-2-(2-BROMO-BENZYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER is unique due to the presence of the bromobenzyl group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The combination of the piperazine ring and the ester group further enhances its versatility in various applications.

Properties

Molecular Formula

C16H23BrN2O2

Molecular Weight

355.27 g/mol

IUPAC Name

tert-butyl 2-[(2-bromophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)19-9-8-18-11-13(19)10-12-6-4-5-7-14(12)17/h4-7,13,18H,8-11H2,1-3H3

InChI Key

LZBVMQGKARZCBT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC=CC=C2Br

Origin of Product

United States

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